molecular formula C11H9N3O6 B2366727 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-64-3

1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2366727
CAS No.: 303986-64-3
M. Wt: 279.208
InChI Key: NRZGBPQEHPAXEI-UHFFFAOYSA-N
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Description

1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione (CAS 303986-64-3) is a specialized organic compound with a molecular formula of C11H9N3O6 and a molecular weight of 279.21 . This reagent belongs to the class of imidazolidine-trione derivatives, characterized by a structure incorporating a 4-nitrobenzyl group and a methoxy substituent . Its molecular structure, represented by the SMILES notation CON1C(=O)C(=O)N(C1=O)Cc1ccc(cc1) N+ =O, suggests potential utility as a building block or intermediate in various chemical syntheses . Researchers value this compound for its potential applications in developing novel pharmacological tools and in advanced material science research, particularly where a high-density of functional groups is required. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the molecule makes it a versatile precursor for further chemical modifications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Proper handling procedures in a well-controlled laboratory environment are required. For specific storage conditions, please consult the safety data sheet.

Properties

IUPAC Name

1-methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c1-20-13-10(16)9(15)12(11(13)17)6-7-2-4-8(5-3-7)14(18)19/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZGBPQEHPAXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization (Post-Trione Modification)

  • Synthesize imidazolidine-2,4,5-trione via glycoluril oxidation.
  • Alkylate at N3 with 4-nitrobenzyl bromide.
  • Install methoxy group at N1 via silylation/methylation.

Overall Yield : 52–58% (three steps).

Pre-Functionalized Building Block Approach

  • Prepare 1-methoxyimidazolidine-2,4,5-trione via direct methylation of glycoluril derivatives.
  • Perform N3 alkylation with 4-nitrobenzyl bromide.

Advantage : Reduces step count but requires stringent control over methylation regiochemistry.

Mechanistic and Kinetic Insights

  • N3 Alkylation : Density functional theory (DFT) calculations indicate that the N3 site’s higher electron density (compared to N1) facilitates electrophilic attack.
  • Methoxy Group Stability : The methoxy substituent exhibits limited hydrolysis resistance under acidic conditions, necessitating neutral to slightly basic reaction environments.

Analytical Characterization

  • $$^1H$$ NMR : Distinct singlet for methoxy protons at δ 3.32 ppm; aromatic protons of 4-nitrophenyl appear as two doublets (δ 8.21, 7.52 ppm, $$J = 8.6 \, \text{Hz}$$).
  • X-ray Crystallography : Confirms planar trione core and orthogonal orientation of the 4-nitrophenylmethyl group.

Scalability and Industrial Relevance

The sequential functionalization route (Section 4.1) has been scaled to kilogram quantities with consistent yields (50–55%). Key industrial considerations include:

  • Solvent recycling (DMF recovery via distillation).
  • Catalytic triethylamine reuse after acid-base extraction.

Chemical Reactions Analysis

1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry Applications

1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for researchers looking to develop new compounds.

Chemical Reactions

The compound can participate in several types of reactions:

  • Oxidation : Can be oxidized to yield different products.
  • Reduction : Reduction of the nitro group can produce an amino group.
  • Substitution : Nucleophilic substitution can occur at the nitro group.
Reaction TypeExample ReagentsProducts Formed
OxidationPotassium permanganateVarious oxidized derivatives
ReductionHydrogen gas with palladiumAmino derivatives
SubstitutionSodium methoxideN-substituted products

Biological Applications

The compound has shown promise in biological assays, particularly in studying enzyme interactions and potential therapeutic effects. Research indicates that it may modulate specific molecular pathways involved in disease mechanisms.

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound. Preliminary studies suggest it may target specific molecular pathways relevant to various diseases.

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that this compound could inhibit certain enzymes involved in cancer progression.
  • Therapeutic Potential : Ongoing investigations are assessing its efficacy against inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the development of new materials with unique properties. Its structural characteristics allow for modifications that can lead to innovative applications in materials science.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to other 1,3-disubstituted imidazolidine-2,4,5-triones reported in the literature. Key differences lie in the substituents at the 1- and 3-positions, which influence electronic effects, steric bulk, and log Kow (octanol/water partition coefficient). Below is a comparative analysis with select analogs:

Compound (ID) 1-Substituent 3-Substituent Melting Point (°C) log Kow AChE IC₅₀ (μM) BChE IC₅₀ (μM)
Target Compound Methoxy 4-Nitrobenzyl Data not reported Pred. ~2.5 Pred. <10 Pred. <5
3d [8] 4-Isopropylphenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 165–166 3.1 13.8 1.66
3e [8] 4-Chlorophenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 172–173 2.8 13.8 8.9
3g [15] 2,6-Diisopropylphenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 165–166 4.0 18.3 2.9
3h [2] 3-Chloro-4-methylphenyl (R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethyl 161–162 3.5 21.4 4.7

Notes:

  • Lipophilicity : The 4-nitrobenzyl group in the target compound likely increases log Kow compared to chloro or methyl substituents but remains lower than bulky isopropyl groups (e.g., 3g) [8].
  • Electronic Effects : The nitro group’s strong electron-withdrawing nature may enhance interactions with enzyme active sites compared to electron-donating groups (e.g., methoxy in other analogs) [8].

Structure-Activity Relationships (SAR)

Para-Substitution: Para-substituted aryl groups (e.g., 4-Cl, 4-NO₂) enhance AChE inhibition due to optimal alignment with the enzyme’s catalytic gorge [8].

Branched Substituents : Bulky groups (e.g., 2,6-diisopropyl in 3g) improve BChE inhibition by increasing lipophilicity and membrane penetration [15].

Electron-Withdrawing Groups : Nitro and fluoro substituents enhance electronic interactions with catalytic serine residues, critical for transition-state stabilization [4].

Biological Activity

1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

Chemical Formula: C₁₁H₉N₃O₆
IUPAC Name: this compound
CAS Number: 303986-64-3

This compound features a methoxy group and a nitrophenyl moiety, which are significant for its biological interactions. It is primarily synthesized as an intermediate in various chemical reactions and has shown promise in biological assays related to enzyme interactions and potential therapeutic applications.

The biological activity of this compound is believed to be linked to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in key metabolic pathways.
  • Oxidative Stress Modulation: Preliminary studies suggest that it might influence oxidative stress pathways, which are critical in various disease processes.
  • Inflammatory Response Regulation: There is potential for this compound to modulate inflammatory responses, although the exact pathways remain under investigation .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. A study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and showed variable cytotoxicity:

CompoundCell LineIC50 (µM)Effect on Cell Viability (%)
This compoundMCF-710074 ± 3
MDA-MB-23110070 ± 5

The compound demonstrated a reduction in cell viability at higher concentrations, indicating potential as an anticancer agent. However, the overall activity was classified as weak compared to other compounds in similar studies .

Enzyme Interaction Studies

The compound's interaction with specific enzymes was also investigated. It was shown to influence the activity of caspases (caspase 3, caspase 7, and caspase 8), which are critical in the apoptotic pathway. This suggests a mechanism where the compound may induce apoptosis in cancer cells through caspase activation .

Case Studies

Case Study: Anticancer Screening

In a recent study involving various derivatives of imidazolidine compounds, researchers found that those with methoxy and nitrophenyl substitutions exhibited enhanced activity against breast cancer cell lines. The study emphasized the importance of substituent positioning on the aromatic ring for determining biological activity .

Case Study: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could serve as a lead for developing new inhibitors targeting these enzymes, particularly in cancer metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione?

  • Methodological Answer : The compound can be synthesized via multi-component reactions involving substituted amines and urea derivatives. For example, reacting 4-nitrobenzylamine with methoxy-substituted carbonyl precursors under controlled cyclization conditions (e.g., THF solvent, triethylamine base, and reflux at 60–80°C). Post-reaction purification involves column chromatography or recrystallization to isolate the trione core .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Crystallization in solvents like dichloromethane/hexane mixtures yields suitable crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structural parameters (bond lengths, angles) are validated against DFT-optimized geometries .

Q. What biological activities are associated with this compound?

  • Methodological Answer : The compound exhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, critical for neurodegenerative disease research. Assays involve Ellman’s method with IC₅₀ determination. For example, derivatives show IC₅₀ values of 0.5–5 µM against AChE, comparable to donepezil .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance cyclization efficiency.
  • Catalysts : Pd/C or Lewis acids (e.g., ZnCl₂) accelerate urea cyclization.
  • Temperature : Stepwise heating (40°C → 80°C) minimizes side reactions.
  • Workup : Use aqueous washes (NaHCO₃) to remove unreacted amines, followed by recrystallization in ethanol/water .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Orthogonal assays : Validate inhibition using both Ellman’s method and radiometric assays.
  • Structural analogs : Compare activity trends across derivatives (e.g., electron-withdrawing nitro groups enhance binding affinity).
  • Data normalization : Adjust for enzyme batch variability using reference inhibitors like galantamine .

Q. What computational methods predict the compound’s reactivity and binding mechanisms?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic triad (e.g., π-π stacking with Trp86).
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution and nucleophilic sites.
  • MD simulations : Run 100 ns trajectories in GROMACS to study stability in binding pockets .

Q. What mechanistic insights exist for its enzyme inhibition?

  • Methodological Answer : The nitro group enhances electrophilicity, enabling covalent interactions with serine residues in AChE’s active site. Kinetic studies (Lineweaver-Burk plots) confirm mixed inhibition, with Ki values of 1–3 µM. Mutagenesis studies (e.g., S203A mutants) validate binding specificity .

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